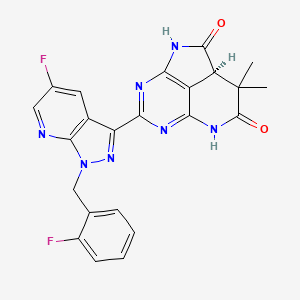

SGC agonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H17F2N7O2 |

|---|---|

Molecular Weight |

461.4 g/mol |

IUPAC Name |

(4R)-10-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[5,4-b]pyridin-3-yl]-5,5-dimethyl-2,7,9,11-tetrazatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-3,6-dione |

InChI |

InChI=1S/C23H17F2N7O2/c1-23(2)15-14-17(29-21(15)33)27-19(28-18(14)30-22(23)34)16-12-7-11(24)8-26-20(12)32(31-16)9-10-5-3-4-6-13(10)25/h3-8,15H,9H2,1-2H3,(H2,27,28,29,30,33,34)/t15-/m0/s1 |

InChI Key |

QXIITFGLDWZXEU-HNNXBMFYSA-N |

Isomeric SMILES |

CC1([C@H]2C3=C(NC2=O)N=C(N=C3NC1=O)C4=NN(C5=C4C=C(C=N5)F)CC6=CC=CC=C6F)C |

Canonical SMILES |

CC1(C2C3=C(NC2=O)N=C(N=C3NC1=O)C4=NN(C5=C4C=C(C=N5)F)CC6=CC=CC=C6F)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Soluble Guanylate Cyclase (sGC) Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble guanylate cyclase (sGC) is a critical intracellular enzyme that functions as the primary receptor for nitric oxide (NO). This heterodimeric hemoprotein plays a pivotal role in various physiological processes by catalyzing the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP). The NO-sGC-cGMP signaling pathway is fundamental in regulating vascular tone, platelet aggregation, and neurotransmission. Dysregulation of this pathway is implicated in the pathophysiology of several cardiovascular and pulmonary diseases, making sGC a key therapeutic target. This technical guide provides an in-depth exploration of the mechanism of action of sGC agonists, including the endogenous activator NO and the two major classes of synthetic sGC agonists: sGC stimulators and sGC activators.

The Soluble Guanylate Cyclase Enzyme

sGC is a heterodimer composed of an α and a β subunit. The β subunit contains a prosthetic heme group that serves as the binding site for nitric oxide.[1] Under normal physiological conditions, the heme iron is in the reduced ferrous (Fe²⁺) state, which is responsive to NO binding.

Mechanism of Action of sGC Agonists

The activation of sGC leads to a significant increase in the production of cGMP, which in turn activates downstream effectors such as protein kinase G (PKG), cyclic nucleotide-gated ion channels, and phosphodiesterases (PDEs).

Nitric Oxide (NO)

Nitric oxide, a gaseous signaling molecule, is the endogenous activator of sGC. The binding of NO to the ferrous heme iron in the β subunit of sGC initiates a conformational change in the enzyme, leading to a dramatic increase in its catalytic activity. This activation can result in a several hundred-fold increase in cGMP synthesis.[2] The EC50 for NO-mediated sGC activation is estimated to be in the range of 80-250 nM.[3]

sGC Stimulators

sGC stimulators, such as YC-1 and riociguat, are a class of compounds that directly stimulate sGC in its reduced (Fe²⁺) state.[4] A key characteristic of sGC stimulators is their synergistic action with nitric oxide. They not only activate sGC independently but also enhance the enzyme's sensitivity to endogenous NO.[4] This dual mechanism of action makes them effective even in conditions of impaired NO bioavailability.

sGC Activators

sGC activators, including cinaciguat, target sGC in its oxidized (Fe³⁺) or heme-free state. In pathological conditions associated with oxidative stress, the heme iron of sGC can become oxidized, rendering the enzyme unresponsive to NO. sGC activators can overcome this limitation by directly activating the oxidized or heme-deficient enzyme, thereby restoring cGMP signaling in a disease state where NO-dependent activation is compromised.

Quantitative Data on sGC Agonist Activity

The following tables summarize key quantitative data for the interaction and activation of sGC by various agonists.

Table 1: Potency of sGC Agonists

| Agonist | Class | Target sGC State | EC50 | Reference |

| Nitric Oxide (NO) | Endogenous Activator | Reduced (Fe²⁺) | ~120 nM | |

| YC-1 | Stimulator | Reduced (Fe²⁺) | 8.4 µM (for tissue relaxation) | |

| Riociguat | Stimulator | Reduced (Fe²⁺) | Micromolar range | |

| Cinaciguat | Activator | Oxidized (Fe³⁺) / Heme-free | ~0.2 µM |

Table 2: Enzyme Kinetics of sGC

| Condition | kcat/Km (s⁻¹µM⁻¹) | Fold Increase | Reference |

| Non-stimulated sGC | 1.7 x 10⁻³ | - | |

| Stimulated with NO donor | 5.8 x 10⁻¹ | 340 |

Experimental Protocols

Purification of Recombinant Human sGC from Sf9 Insect Cells

This protocol describes the purification of hexahistidine-tagged human sGC co-expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system.

Materials:

-

Sf9 cells co-infected with baculoviruses expressing 6xHis-tagged α1 and β1 subunits of human sGC.

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM Imidazole, 1 mM PMSF, and protease inhibitor cocktail.

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 20 mM Imidazole.

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 250 mM Imidazole.

-

Ni-NTA affinity chromatography column.

Procedure:

-

Cell Lysis: Harvest infected Sf9 cells by centrifugation and resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the cell lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet cellular debris.

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA column with Lysis Buffer.

-

Load the clarified supernatant onto the equilibrated column.

-

Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound sGC with Elution Buffer.

-

-

Buffer Exchange: Exchange the buffer of the eluted sGC fractions into a suitable storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.

-

Purity Analysis: Assess the purity of the purified sGC by SDS-PAGE and Coomassie blue staining. The α1 and β1 subunits should appear as distinct bands.

In Vitro sGC Activity Assay

This assay measures the enzymatic activity of purified sGC by quantifying the amount of cGMP produced from GTP.

Materials:

-

Purified recombinant sGC.

-

Assay Buffer: 50 mM Triethanolamine (TEA) buffer (pH 7.4), 1 mM EGTA, 5 mM MgCl₂, 1 mM isobutylmethylxanthine (IBMX, a PDE inhibitor).

-

GTP solution (including [α-³²P]GTP as a tracer).

-

sGC agonists (e.g., NO donor like DEA/NO, sGC stimulator, or sGC activator).

-

Reaction termination solution (e.g., 120 mM Zinc Acetate and 120 mM Sodium Carbonate).

-

Thin-layer chromatography (TLC) plates and developing solvent.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the Assay Buffer, purified sGC, and the sGC agonist to be tested.

-

Initiate Reaction: Start the reaction by adding the GTP solution.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

-

Terminate Reaction: Stop the reaction by adding the termination solution.

-

Separation of cGMP: Separate the produced [α-³²P]cGMP from the unreacted [α-³²P]GTP using thin-layer chromatography.

-

Quantification: Quantify the amount of [α-³²P]cGMP by autoradiography or phosphorimaging and calculate the specific activity of the enzyme (e.g., in nmol cGMP/min/mg protein).

Cryo-Electron Microscopy (Cryo-EM) Sample Preparation for sGC

This protocol outlines the general steps for preparing vitrified samples of sGC for high-resolution structure determination by cryo-EM.

Materials:

-

Highly purified and concentrated sGC (typically 1-5 mg/mL).

-

Cryo-EM grids (e.g., holey carbon grids).

-

Plunge-freezing apparatus (e.g., Vitrobot).

-

Liquid ethane and liquid nitrogen.

Procedure:

-

Grid Preparation: Glow-discharge the cryo-EM grids to make the carbon surface hydrophilic.

-

Sample Application: Apply a small volume (typically 3-4 µL) of the purified sGC solution to the glow-discharged grid.

-

Blotting: In a controlled environment (e.g., 100% humidity, 4°C) within the plunge-freezing apparatus, blot the grid with filter paper to create a thin aqueous film of the sample across the grid holes.

-

Plunge-Freezing: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the thin film of the sample, embedding the sGC molecules in a layer of amorphous ice.

-

Storage and Screening: Store the vitrified grids in liquid nitrogen. Screen the grids using a cryo-electron microscope to assess ice thickness and particle distribution.

-

Data Collection: Collect high-resolution images of the vitrified sGC particles at cryogenic temperatures.

Visualizations

Signaling Pathways

Caption: sGC signaling pathway showing activation by NO, stimulators, and activators.

Experimental Workflow: sGC Purification and Activity Assay

Caption: Workflow for recombinant sGC purification and subsequent activity assay.

Conclusion

The intricate mechanisms of sGC activation by nitric oxide, sGC stimulators, and sGC activators provide a compelling basis for the development of novel therapeutics for a range of diseases characterized by impaired cGMP signaling. A thorough understanding of the distinct modes of action of these agonist classes, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals working to harness the therapeutic potential of the NO-sGC-cGMP pathway. The continued exploration of sGC structure and function, aided by techniques such as cryo-EM, will undoubtedly pave the way for the design of next-generation sGC modulators with enhanced efficacy and specificity.

References

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Development of Soluble Guanylate Cyclase (sGC) Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

Impaired nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling is a key pathophysiological mechanism in a range of cardiovascular, pulmonary, and fibrotic diseases. Direct pharmacological activation of sGC presents a promising therapeutic strategy to restore this crucial signaling pathway. This technical guide provides an in-depth overview of the discovery and development of sGC agonists, a novel class of drugs that includes sGC stimulators and activators. We will delve into the core mechanism of action, preclinical and clinical development of key compounds, detailed experimental protocols for their evaluation, and a summary of their pharmacological profiles. This document aims to serve as a comprehensive resource for researchers and drug development professionals in this rapidly evolving field.

Introduction: The NO-sGC-cGMP Signaling Pathway

The nitric oxide (NO) signaling pathway plays a pivotal role in regulating a multitude of physiological processes, most notably in the cardiovascular system.[1][2] Endothelial cells produce NO, which diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[1] This binding event triggers a conformational change in sGC, leading to the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[3] cGMP, in turn, mediates various downstream effects, including vasodilation, inhibition of platelet aggregation, and antiproliferative and anti-inflammatory responses.[2]

Dysfunction in the NO-sGC-cGMP pathway, often characterized by reduced NO bioavailability or sGC desensitization, is implicated in the pathogenesis of numerous diseases, including pulmonary hypertension (PH), heart failure (HF), and fibrosis.

Two Classes of sGC Agonists: Stimulators and Activators

A significant breakthrough in targeting the NO-sGC-cGMP pathway has been the development of two distinct classes of sGC agonists: sGC stimulators and sGC activators. While both aim to increase cGMP production, their mechanisms of action differ based on the redox state of the sGC heme iron.

sGC Stimulators , such as riociguat and vericiguat, act on the reduced (ferrous, Fe²⁺) form of sGC. They have a dual mechanism: they directly stimulate sGC to a certain extent, and more importantly, they sensitize the enzyme to endogenous NO, leading to a synergistic increase in cGMP production.

sGC Activators , like cinaciguat, target the oxidized (ferric, Fe³⁺) or heme-free form of sGC. Under conditions of oxidative stress, the heme iron of sGC can become oxidized, rendering the enzyme unresponsive to NO. sGC activators can directly activate this NO-insensitive form of the enzyme, restoring cGMP production in diseased states.

Key sGC Agonists in Development: Preclinical and Clinical Data

The following tables summarize key quantitative data for prominent sGC agonists that have undergone significant preclinical and clinical investigation.

Table 1: Preclinical Pharmacology of sGC Agonists

| Compound | Class | In Vitro Potency | Antiproliferative Activity (VSMC) | Key Preclinical Findings |

| Riociguat | Stimulator | Up to 73-fold sGC stimulation (alone); up to 112-fold with NO donor | Inhibition of proliferation | Reverses pulmonary hypertension, right ventricular hypertrophy, and vascular remodeling in animal models. Exhibits antifibrotic, antiproliferative, and anti-inflammatory effects. |

| Vericiguat | Stimulator | Data not readily available in provided results | Data not readily available in provided results | Demonstrates dose-proportional pharmacokinetics in healthy volunteers. |

| Olinciguat | Stimulator | Data not readily available in provided results | IC₅₀ of 29.6 nM (rat aorta VSMC) | Orally bioavailable, relaxed human vascular smooth muscle, and was cardioprotective in a hypertensive heart failure model. Also showed renoprotective effects and lowered glucose, cholesterol, and triglycerides in a diabetic nephropathy model. |

| Praliciguat | Stimulator | Data not readily available in provided results | Data not readily available in provided results | Rapidly absorbed with a Tmax of 1 hour and a half-life of 23.7 hours in rats. Showed promising effects on metabolic variables in nonclinical studies. |

| Cinaciguat | Activator | Activates oxidized/heme-free sGC | Data not readily available in provided results | Unloads the heart in models of acute decompensated heart failure. |

Table 2: Clinical Trial Data for sGC Agonists

| Compound | Trial(s) | Indication | Key Efficacy Endpoints | Key Safety Findings |

| Riociguat | PATENT-1 | Pulmonary Arterial Hypertension (PAH) | - 6-Minute Walk Distance (6MWD): +36m vs. placebo (p<0.001) - Pulmonary Vascular Resistance (PVR): -223 dyn·s·cm⁻⁵ vs. placebo (p<0.001) | Generally well-tolerated. Hypotension was the most common drug-related adverse event. |

| CHEST-1 | Chronic Thromboembolic Pulmonary Hypertension (CTEPH) | - 6MWD: +46m vs. placebo (p<0.001) - PVR: -226 dyn·s·cm⁻⁵ vs. placebo (p<0.001) | Similar safety profile to PATENT-1. | |

| Vericiguat | SOCRATES-REDUCED | Heart Failure with Reduced Ejection Fraction (HFrEF) | - Primary endpoint (change in NT-proBNP at 12 weeks): Not statistically significant vs. placebo. A dose-response relationship was observed. | Well-tolerated. |

| VICTORIA | HFrEF | - Primary composite endpoint (CV death or HF hospitalization): Hazard Ratio 0.90 (95% CI 0.82-0.98; p=0.02) vs. placebo. | Increased incidence of anemia. | |

| Praliciguat | CAPACITY HFpEF | Heart Failure with Preserved Ejection Fraction (HFpEF) | - Primary endpoint (change in peak V̇o₂): No significant improvement vs. placebo. | Generally well tolerated. |

| Cinaciguat | Phase IIb Study | Acute Decompensated Heart Failure (ADHF) | - Pulmonary Capillary Wedge Pressure (PCWP): -7.7 mmHg vs. -3.7 mmHg with placebo (p<0.0001) - Cardiac Index: Increased vs. placebo (p<0.0001) | Increased occurrence of hypotension at higher doses, leading to premature trial termination. |

Table 3: Pharmacokinetic Parameters of sGC Agonists in Humans

| Compound | Tmax | Half-life | Bioavailability | Metabolism/Excretion |

| Riociguat | ~1-1.5 hours | ~7.3 hours (healthy), ~12 hours (patients) | High | Metabolized via CYP1A1, CYP3A4, CYP2C8, and CYP2J2; excreted via renal and biliary/fecal routes. |

| Vericiguat | ~4 hours (with food) | ~20 hours (healthy), ~30 hours (HFrEF patients) | 93% (with food) | Primarily by glucuronidation. |

| Praliciguat | ~1 hour (in rats) | ~23.7 hours (in rats) | High (in rats) | Primarily via hepatic metabolism and fecal excretion (in rats). |

Experimental Protocols for sGC Agonist Development

The development of sGC agonists relies on a suite of specialized in vitro and in vivo assays to characterize their potency, efficacy, and therapeutic potential.

In Vitro Assays

This assay directly measures the ability of a compound to stimulate the enzymatic activity of purified sGC.

Protocol:

-

Enzyme Source: Purified recombinant human or rat sGC expressed in a suitable system (e.g., baculovirus/Sf9 cells).

-

Reaction Buffer: Typically contains 50 mM TEA/HCl, 100 mM EGTA, 1 mM IBMX (a phosphodiesterase inhibitor), 1 mM dithiothreitol, 1 mM cGMP, 5 mM creatine phosphate, 12.5 U/mL creatine phosphokinase, 3 mM MgCl₂, and 1 mg/mL BSA, pH 7.5.

-

Substrate: [α-³²P]GTP is used as a radioactive tracer.

-

Procedure: a. Incubate purified sGC (e.g., 0.16 µg/mL) with varying concentrations of the test compound for 10 minutes at 37°C in the reaction buffer. b. For assessing interaction with NO, a NO donor (e.g., sodium nitroprusside) can be included. c. Initiate the reaction by adding the GTP substrate mixture. d. Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 37°C. e. Terminate the reaction by adding a stop solution, such as zinc acetate and sodium carbonate, to precipitate the 5'-nucleotides.

-

Detection: The amount of [³²P]cGMP produced is quantified by scintillation counting after separation from unreacted [α-³²P]GTP via chromatography (e.g., on aluminum oxide columns).

-

Data Analysis: Plot cGMP production against compound concentration to determine EC₅₀ values.

This assay determines the effect of sGC agonists on cGMP levels in intact cells.

Protocol (using a competitive ELISA kit):

-

Cell Culture: Plate cells of interest (e.g., vascular smooth muscle cells, HEK293 cells) in multi-well plates and grow to confluence.

-

Sample Preparation: a. Aspirate the culture medium. b. Add a lysis buffer (often containing a phosphodiesterase inhibitor like IBMX and HCl to stop enzymatic activity) to the cells. c. Incubate for 10-20 minutes at 4°C to ensure complete lysis. d. Scrape the cells and collect the lysate. e. Centrifuge the lysate to pellet cellular debris. The supernatant is used for the assay.

-

ELISA Procedure (general steps for a competitive ELISA): a. Add standards and samples to wells of a microplate pre-coated with an antibody against the cGMP antibody. b. Add a fixed amount of cGMP conjugated to an enzyme (e.g., HRP or alkaline phosphatase) and a polyclonal antibody to cGMP to each well. c. Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding. d. Wash the plate to remove unbound reagents. e. Add the enzyme substrate and incubate to develop a colorimetric signal. f. Stop the reaction with a stop solution.

-

Detection: Read the absorbance at the appropriate wavelength (e.g., 450 nm). The signal intensity is inversely proportional to the amount of cGMP in the sample.

-

Data Analysis: Generate a standard curve using known concentrations of cGMP. Calculate the cGMP concentration in the samples by interpolating from the standard curve.

In Vivo Models

Animal models are crucial for evaluating the therapeutic efficacy and safety of sGC agonists in a physiological context. Models of pulmonary hypertension are commonly used.

This is a widely used model of PH characterized by endothelial damage and subsequent vascular remodeling.

Protocol:

-

Animal Strain: Typically male Wistar or Sprague-Dawley rats.

-

Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg). MCT is metabolized in the liver to a toxic pyrrole derivative that causes endothelial injury in the pulmonary vasculature.

-

Disease Development: Progressive PH develops over 3-4 weeks, characterized by increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy (measured by the Fulton index: RV weight / (left ventricle + septum weight)), and pulmonary vascular remodeling.

-

Treatment: Test compounds are typically administered daily via oral gavage starting at a specified time point after MCT injection (for treatment) or before (for prevention).

-

Endpoint Analysis (at the end of the study period): a. Hemodynamics: Measure RVSP via right heart catheterization. b. Right Ventricular Hypertrophy: Calculate the Fulton index. c. Histology: Assess pulmonary artery medial wall thickness and muscularization of small pulmonary arterioles from lung tissue sections.

This model more closely mimics some of the severe vascular lesions, including plexiform-like lesions, seen in human PAH.

Protocol:

-

Animal Strain: Sprague-Dawley or Fischer rats.

-

Induction: a. A single subcutaneous injection of the VEGF receptor inhibitor Sugen 5416 (SU5416; 20-25 mg/kg). b. Immediately following the injection, expose the animals to chronic hypoxia (e.g., 10% O₂) for 3 weeks. c. Following the hypoxia period, return the animals to normoxia for a further 2 or more weeks, during which severe, progressive PH develops.

-

Disease Development: This "two-hit" model leads to severe, angio-obliterative PH with robust vascular remodeling.

-

Treatment: Administer test compounds during the normoxic phase to assess their ability to reverse established disease.

-

Endpoint Analysis: Similar to the MCT model, including hemodynamic measurements, assessment of right ventricular hypertrophy, and detailed histological analysis of pulmonary vascular lesions.

Conclusion and Future Directions

The discovery and development of sGC agonists represent a significant advancement in the pharmacological management of diseases characterized by impaired NO-sGC-cGMP signaling. With the approval of riociguat for PAH and CTEPH, and vericiguat for HFrEF, this drug class has demonstrated clear clinical benefit. The distinct mechanisms of sGC stimulators and activators offer the potential for tailored therapies based on the underlying pathophysiology, particularly the degree of oxidative stress.

Future research will likely focus on expanding the therapeutic applications of sGC agonists to other indications such as fibrotic diseases, diabetic kidney disease, and other cardiovascular disorders. Further elucidation of the nuanced roles of sGC in different cell types and disease states will be crucial for optimizing the development and application of this promising class of therapeutic agents. This technical guide provides a foundational understanding of the core principles and methodologies that will continue to drive innovation in this exciting field.

References

The Therapeutic Potential of Soluble Guanylate Cyclase (sGC) Agonists in Heart Failure: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heart failure (HF) remains a significant global health challenge with substantial morbidity and mortality. The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of cardiovascular homeostasis, and its dysfunction is a key element in the pathophysiology of heart failure. This has led to the development of a novel class of therapeutic agents, sGC agonists, which directly target and activate sGC to restore cGMP signaling. This whitepaper provides an in-depth technical guide on the therapeutic potential of sGC agonists in heart failure, with a focus on quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualization of key signaling pathways and workflows.

The NO-sGC-cGMP Signaling Pathway in Heart Failure

The NO-sGC-cGMP pathway plays a crucial role in regulating vascular tone, myocardial function, and inflammation.[1] In a healthy cardiovascular system, endothelial nitric oxide synthase (eNOS) produces NO, which diffuses into smooth muscle cells and cardiomyocytes. There, NO binds to the heme moiety of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to the second messenger cGMP.[2] cGMP, in turn, mediates a range of beneficial downstream effects, including vasodilation, inhibition of cardiac hypertrophy and fibrosis, and anti-inflammatory and anti-thrombotic actions.[3][4]

In heart failure, this pathway is impaired due to reduced NO bioavailability and increased oxidative stress, which oxidizes the heme iron of sGC, rendering it insensitive to NO. This cGMP deficiency contributes to the progression of heart failure.

sGC agonists are broadly classified into two groups:

-

sGC Stimulators: These compounds, such as vericiguat and riociguat, act on the reduced (ferrous) form of sGC, both independently of and synergistically with NO, to enhance cGMP production.

-

sGC Activators: These agents, including cinaciguat, target the oxidized (ferric) or heme-free form of sGC, directly activating the enzyme in an NO-independent manner.

By replenishing cGMP levels, sGC agonists offer a promising therapeutic strategy to counteract the detrimental effects of cGMP deficiency in heart failure.

References

- 1. Effect of Praliciguat on Peak Rate of Oxygen Consumption in Patients With Heart Failure With Preserved Ejection Fraction: The CAPACITY HFpEF Randomized Clinical Trial | Medicines Awareness Service [medicinesresources.nhs.uk]

- 2. Cinaciguat, a soluble guanylate cyclase activator, unloads the heart but also causes hypotension in acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Cinaciguat, a soluble guanylate cyclase activator: results from the randomized, controlled, phase IIb COMPOSE programme in acute heart failure syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Soluble Guanylate Cyclase (sGC) Agonists in Systemic Sclerosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Systemic sclerosis (SSc) is a complex autoimmune disease characterized by widespread fibrosis, vasculopathy, and immune dysregulation. The unmet medical need for effective therapies has driven research into novel therapeutic targets. One such promising pathway is the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling cascade. sGC agonists, which enhance this pathway, have emerged as a potential treatment modality for SSc, addressing both the fibrotic and vascular components of the disease. This technical guide provides an in-depth analysis of the preclinical and clinical evidence for sGC agonists in SSc, detailing their mechanism of action, experimental validation, and clinical trial outcomes.

Core Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

Soluble guanylate cyclase is a key enzyme that, upon stimulation by nitric oxide, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP acts as a second messenger, mediating various physiological processes, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and anti-proliferative, anti-inflammatory, and anti-fibrotic effects.[1][2][3] In systemic sclerosis, the NO-sGC-cGMP pathway is often impaired, contributing to the characteristic vasculopathy and fibrosis.[1]

sGC stimulators, such as riociguat, and sGC activators represent two classes of drugs that target this pathway. sGC stimulators enhance the sensitivity of sGC to endogenous NO and can also directly stimulate the enzyme in the absence of NO. sGC activators, on the other hand, target the oxidized or heme-free form of sGC, which is prevalent in conditions of oxidative stress, a hallmark of SSc.

A crucial aspect of the anti-fibrotic effect of sGC stimulation lies in its interaction with transforming growth factor-β (TGF-β) signaling, a central driver of fibrosis in SSc. Studies have shown that sGC stimulation can inhibit TGF-β-dependent fibroblast activation and collagen production. This inhibitory effect is mediated through the non-canonical TGF-β pathway, specifically by blocking the phosphorylation of extracellular signal-regulated kinases (ERK), without affecting the canonical SMAD2/3 signaling.

Preclinical Evidence

A substantial body of preclinical research has demonstrated the anti-fibrotic and pro-angiogenic effects of sGC stimulators in various in vitro and in vivo models of systemic sclerosis.

In Vitro Studies

In vitro experiments using dermal fibroblasts from SSc patients and healthy individuals have shown that the sGC stimulator BAY 41-2272 dose-dependently inhibits collagen release. Furthermore, the sGC stimulator MK-2947 has been shown to increase the proliferation, wound healing capability, and angiogenic performance of SSc dermal microvascular endothelial cells (SSc-MVECs). This was accompanied by an increase in the expression of pro-angiogenic markers like MMP9 and a decrease in anti-angiogenic and mesenchymal markers.

In Vivo Animal Models

The anti-fibrotic efficacy of sGC stimulators has been validated in several mouse models of SSc.

-

Bleomycin-Induced Dermal Fibrosis: In this model, the sGC stimulator BAY 41-2272 prevented skin thickening, reduced the number of myofibroblasts, and decreased hydroxyproline content. Similarly, riociguat demonstrated dose-dependent reductions in skin thickening, myofibroblast differentiation, and collagen accumulation.

-

Tight-Skin 1 (Tsk-1) Mice: This genetic model of skin fibrosis also showed significant improvement with BAY 41-2272 treatment, which prevented progressive hypodermal thickening.

-

Sclerodermatous Chronic Graft-versus-Host-Disease (cGvHD): Riociguat was effective in ameliorating fibrosis not only in the skin but also in the gastrointestinal tract in this model.

-

TGF-β Receptor I Constitutively Active (TβRIca) Mice: In a model driven by constitutively active TGF-β signaling, sGC stimulation inhibited dermal fibrosis, confirming its ability to counteract this key fibrotic pathway.

| Preclinical Study Summary | |

| sGC Agonist | Model |

| BAY 41-2272 | Human SSc and healthy dermal fibroblasts |

| MK-2947 | SSc dermal microvascular endothelial cells |

| BAY 41-2272 | Bleomycin-induced dermal fibrosis (mouse) |

| Riociguat | Bleomycin-induced dermal fibrosis (mouse) |

| BAY 41-2272 | Tight-Skin 1 (Tsk-1) mice |

| Riociguat | Sclerodermatous chronic graft-versus-host-disease (cGvHD) model |

| BAY 41-2272 | Constitutively active TGF-β receptor I mice |

| sGC stimulator | Bleomycin-induced gastrointestinal fibrosis (mouse) |

Clinical Trials of sGC Agonists in Systemic Sclerosis

The promising preclinical data led to the clinical investigation of sGC agonists, primarily riociguat, in patients with systemic sclerosis.

RISE-SSc: A Phase IIb Trial in Early Diffuse Cutaneous SSc

The RIociguat Safety and Efficacy in patients with diffuse cutaneous Systemic Sclerosis (RISE-SSc) trial was a randomized, double-blind, placebo-controlled, multicenter study that evaluated the efficacy and safety of riociguat in patients with early diffuse cutaneous SSc (dcSSc).

Experimental Protocol:

-

Participants: Adults with dcSSc of less than 18 months duration and a modified Rodnan skin score (mRSS) of 10-22 units.

-

Intervention: Patients received riociguat (0.5 mg to 2.5 mg three times daily) or placebo for 52 weeks.

-

Primary Endpoint: Change in mRSS from baseline to week 52.

-

Secondary and Exploratory Endpoints: Included changes in forced vital capacity (FVC), Raynaud's condition score, and digital ulcer burden.

References

Cellular Effects of Soluble Guanylate Cyclase (sGC) Agonists: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular effects of soluble guanylate cyclase (sGC) agonists. The term "SGC agonist 2" is interpreted as a general reference to the class of sGC agonists, which are broadly categorized into two main families: sGC stimulators and sGC activators. This document details their mechanism of action, impact on cellular signaling pathways, and summarizes key quantitative data and experimental protocols.

Introduction to Soluble Guanylate Cyclase and its Agonists

Soluble guanylate cyclase is a critical enzyme in the nitric oxide (NO) signaling pathway.[1] As an intracellular receptor for NO, sGC plays a pivotal role in a variety of physiological processes, including the regulation of vascular tone, inhibition of platelet aggregation, and modulation of inflammation and neurotransmission.[1][2] The enzyme is a heterodimer, typically composed of α and β subunits, with a prosthetic heme group on the β subunit that is essential for NO binding.[3][4]

Impaired signaling within the NO-sGC-cyclic guanosine monophosphate (cGMP) pathway is implicated in the pathophysiology of several cardiovascular and pulmonary diseases, such as pulmonary hypertension, heart failure, and atherosclerosis. This has driven the development of therapeutic agents that directly target sGC.

The NO-sGC-cGMP Signaling Pathway

Under normal physiological conditions, NO is produced by NO synthase (NOS) in endothelial cells and diffuses to adjacent smooth muscle cells. There, it binds to the reduced ferrous (Fe²⁺) heme moiety of sGC. This binding event triggers a conformational change in the enzyme, leading to a several hundred-fold increase in its catalytic activity, converting guanosine triphosphate (GTP) into the second messenger cGMP. Elevated cGMP levels then activate downstream effectors, primarily cGMP-dependent protein kinase (PKG), which mediates cellular responses like smooth muscle relaxation.

Classes of sGC Agonists: Stimulators and Activators

Pharmacological modulation of sGC is achieved through two distinct classes of compounds, differentiated by their mechanism of action based on the redox state of the sGC heme iron.

-

sGC Stimulators: These compounds, such as riociguat and vericiguat, exert a dual action. They directly stimulate sGC to a limited extent in the absence of NO and also enhance the enzyme's sensitivity to endogenous NO. Their activity is dependent on the presence of the reduced (Fe²⁺) heme group.

-

sGC Activators: This class of drugs, including cinaciguat, is designed to target sGC when it is in an NO-unresponsive state. This occurs when the heme iron is oxidized (Fe³⁺) or when the heme group is lost entirely from the enzyme, conditions often associated with oxidative stress.

Core Signaling Pathway of sGC Agonists

The activation of sGC by either endogenous NO or exogenous agonists initiates a signaling cascade that is central to numerous cellular functions.

Caption: The canonical NO-sGC-cGMP signaling pathway.

The differential mechanisms of sGC stimulators and activators allow for therapeutic intervention even under pathophysiological conditions where NO bioavailability is compromised or sGC is oxidized.

Caption: Differential mechanisms of sGC stimulators and activators.

Cellular Effects of sGC Agonists

The increase in intracellular cGMP concentration initiated by sGC agonists leads to a wide range of cellular effects.

Vascular and Pulmonary Effects

-

Vasodilation: The most prominent effect of sGC activation is the relaxation of vascular smooth muscle, leading to vasodilation. In preclinical models, sGC stimulators like BAY 41-8543 caused potent, dose-dependent decreases in systemic arterial pressure. This effect is crucial for their application in treating hypertension.

-

Bronchodilation: sGC agonists have been shown to be effective bronchodilators. Studies using human precision-cut lung slices demonstrated that both the sGC stimulator BAY 41-2272 and an sGC activator could reverse carbachol-induced bronchoconstriction to a degree comparable to the β-agonist formoterol.

-

Anti-remodeling: In animal models of pulmonary hypertension, sGC agonists not only induce vasodilation but also reverse vascular remodeling. Treatment with BAY 41-2272 was shown to reduce right ventricular hypertrophy and pulmonary vascular remodeling in a chronic hypoxia-induced model.

Cardiac Effects

-

Anti-hypertrophy and Anti-fibrosis: sGC agonists can prevent or even reverse cardiac hypertrophy and fibrosis. In aged spontaneously hypertensive rats, BAY 41-2272 reversed established cardiac fibrosis at doses that did not significantly lower blood pressure, suggesting a direct tissue-protective effect. Similarly, sGC stimulator praliciguat reduced several markers of inflammation and fibrosis, improving cardiorenal damage.

-

Protection from Ischemia/Reperfusion Injury: The sGC-cGMP pathway is involved in protecting the heart from ischemia/reperfusion injury. The sGC stimulator BAY 41-2272 protected isolated rabbit lungs, and the activator cinaciguat reduced myocardial infarction in rats.

Hematological Effects

-

Inhibition of Platelet Aggregation: The NO-sGC-cGMP pathway is a key inhibitor of platelet aggregation. sGC stimulators like BAY 41-2272 have been shown to block collagen-induced aggregation in washed human platelets and increase bleeding times in animal models, indicating a potent anti-thrombotic effect.

Renal and Anti-inflammatory Effects

-

Renal Protection: sGC agonists demonstrate protective effects in the kidneys. In models of chronic kidney disease and hypertension, sGC stimulation significantly reduced fibrotic tissue remodeling in the renal cortex.

-

Anti-inflammatory Action: The activation of the sGC pathway can modulate inflammatory responses. In an endothelial NOS knockout mouse model, BAY 41-2272 reduced the incidence of increased leukocyte rolling and adhesion, key steps in the inflammatory cascade.

Quantitative Data on Cellular Effects

The following tables summarize quantitative data from preclinical and clinical studies on the effects of various sGC agonists.

Table 1: Effects of sGC Agonists on sGC Activity, Vascular Tone, and Hemodynamics

| Agonist (Class) | Experimental Model | Parameter Measured | Quantitative Result | Reference |

|---|---|---|---|---|

| BAY 41-2272 (Stimulator) | Purified sGC | sGC Activity | Up to 200-fold increase | |

| BAY 41-8543 (Stimulator) | Purified sGC | sGC Activity | 92-fold increase beyond baseline (in absence of NO) | |

| Riociguat (Stimulator) | In vitro sGC assay | sGC Activity | 73-fold increase in activity at 100 μM | |

| BAY 41-8543 (Stimulator) | Anesthetized rats | Mean Arterial Pressure | Dose-dependent decrease | |

| Riociguat (Stimulator) | Hypertensive rat models | Blood Pressure | Normalized blood pressure and improved survival |

| BAY 41-2272 (Stimulator) | Human Small Airways | Reversal of Bronchoconstriction | Comparable maximal effect to formoterol | |

Table 2: Anti-platelet, Anti-remodeling, and Cardioprotective Effects of sGC Agonists

| Agonist (Class) | Experimental Model | Parameter Measured | Quantitative Result | Reference |

|---|---|---|---|---|

| BAY 41-2272 (Stimulator) | Washed human platelets | Collagen-induced aggregation | Blocked aggregation | |

| BAY 41-2272 (Stimulator) | Rat model of hypertension | Left Ventricle Collagen | Decreased accumulation after 14 days of treatment | |

| BAY 41-2272 (Stimulator) | Hypoxia-exposed mice | Right Ventricular Systolic Pressure | Significant reduction from ~40 mmHg to ~25 mmHg | |

| BAY 58-2667 (Activator) | Hypoxia-exposed mice | Right Ventricular Systolic Pressure | Significant reduction from ~40 mmHg to ~28 mmHg | |

| BAY 41-2272 (Stimulator) | Aged hypertensive rats | Cardiac Fibrosis | Complete reversal of established fibrosis |

| Cinaciguat (Activator) | Rat model of myocardial infarction | Infarct Size | Reduced myocardial infarction | |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of sGC agonist activity. Below are summaries of key experimental protocols.

Measurement of sGC Activity in Cell-Free Preparations

This assay directly measures the enzymatic conversion of GTP to cGMP by purified or partially purified sGC.

-

Enzyme Preparation: sGC is purified from sources like bovine lung or expressed recombinantly in Sf9 insect cells.

-

Reaction Mixture: The reaction buffer typically contains a buffer (e.g., 50 mM TEA-HCl), GTP, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, MgCl₂ or MnCl₂ as a cofactor, and a reducing agent (e.g., DTT).

-

Assay Initiation: The sGC agonist (stimulator or activator) is pre-incubated with the enzyme. The reaction is initiated by adding the substrate, [α-³²P]GTP. For stimulators, varying concentrations of an NO donor (e.g., DEA/NO) may be included to assess synergy.

-

Incubation: The reaction proceeds for a defined time (e.g., 10 minutes) at 37°C.

-

Termination and Separation: The reaction is stopped, and the product, [³²P]cGMP, is separated from the unreacted substrate using column chromatography (e.g., Dowex/alumina columns).

-

Quantification: The amount of [³²P]cGMP formed is quantified by liquid scintillation counting.

Bronchodilation Assay using Human Precision-Cut Lung Slices (hPCLS)

This ex vivo method provides a physiologically relevant system to study airway smooth muscle function.

-

Tissue Preparation: Human lung tissue is obtained from surgical resections. The airways are inflated with a low-melting-point agarose solution. Once solidified, cylindrical cores of tissue are prepared.

-

Slicing: The tissue cores are cut into thin slices (e.g., 250 µm thickness) using a vibratome.

-

Culture: The hPCLS are cultured in a medium to recover from the slicing process.

-

Bronchoconstriction: Airways within the slices are visualized by microscopy. A contractile agent, such as carbachol, is added to induce bronchoconstriction, which is measured as a percentage decrease in the airway area.

-

Treatment: Once a stable contraction is achieved, the sGC agonist is added in a cumulative concentration-response manner.

-

Data Acquisition and Analysis: The airway area is continuously monitored and recorded. The reversal of bronchoconstriction (bronchodilation) is calculated as a percentage of the initial carbachol-induced contraction. EC₅₀ values can be determined from the concentration-response curves.

Caption: Experimental workflow for the hPCLS bronchodilation assay.

Conclusion

Soluble guanylate cyclase agonists, encompassing both stimulators and activators, represent a powerful therapeutic class that directly enhances the NO-sGC-cGMP signaling pathway. Their cellular effects are pleiotropic, including potent vasodilation, bronchodilation, inhibition of platelet aggregation, and significant anti-remodeling, anti-fibrotic, and anti-inflammatory properties in cardiovascular and renal tissues. By targeting sGC in both its NO-responsive and NO-unresponsive states, these compounds offer a promising strategy for treating a range of complex diseases characterized by impaired NO signaling. The detailed understanding of their cellular and molecular mechanisms, supported by robust quantitative data and experimental protocols, is essential for their continued development and clinical application.

References

- 1. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stimulators of Soluble Guanylyl Cyclase: Future Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decoding signaling mechanisms: unraveling the targets of guanylate cyclase agonists in cardiovascular and digestive diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Pharmacodynamics of SGC Agonist 2

Disclaimer: "SGC Agonist 2" is a placeholder term. The following data and protocols are based on the well-characterized, preclinical soluble guanylate cyclase (sGC) stimulator, BAY 41-2272, to provide a representative technical guide for researchers, scientists, and drug development professionals.

Executive Summary

This document provides a detailed overview of the pharmacodynamics of a representative soluble guanylate cyclase (sGC) agonist, herein referred to as this compound (based on BAY 41-2272). This compound is a potent, nitric oxide (NO)-independent activator of sGC, the primary receptor for NO. By directly stimulating sGC, it increases the production of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates vasodilation and inhibits platelet aggregation, smooth muscle proliferation, and fibrosis. This guide summarizes its mechanism of action, quantitative pharmacodynamic parameters, and detailed protocols for key experimental assays.

Mechanism of Action

Soluble guanylate cyclase is a heterodimeric heme-containing enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This compound acts as an sGC stimulator, binding to a regulatory site on the enzyme that is distinct from the NO-binding site.[1][2] This allosteric modulation sensitizes sGC to even low levels of endogenous NO and also directly stimulates the enzyme's activity in an NO-independent manner.[3][4] This dual action leads to a robust increase in intracellular cGMP levels, triggering downstream signaling through cGMP-dependent protein kinases (PKG) and resulting in potent vasorelaxation and other cardiovascular effects.[1]

Figure 1: Signaling pathway of this compound.

Quantitative Pharmacodynamic Data

The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo studies. The data below is compiled from publicly available literature on BAY 41-2272.

Table 1: In Vitro Potency and Efficacy

| Parameter | System | Value | Reference |

|---|---|---|---|

| sGC Activation | Purified recombinant sGC | Stimulates up to 30-fold over baseline | |

| EC₅₀ | sGC-overexpressing CHO cells | 0.09 µmol/L (90 nmol/L) | |

| EC₅₀ | cGMP reporter cell line | 0.17 µmol/L (170 nmol/L) | |

| IC₅₀ (Platelet Aggregation) | Human platelets | 0.036 µmol/L (36 nmol/L) | |

| IC₅₀ (Vasorelaxation) | Rabbit aorta (phenylephrine-induced) | 0.30 µmol/L (300 nmol/L) |

| Selectivity | PDE5 Inhibition | No significant inhibition up to 10 µmol/L | |

Table 2: In Vivo Hemodynamic Effects

| Animal Model | Dose / Route | Effect | Reference |

|---|---|---|---|

| Hypertensive Dogs | 3.0 mg/kg, p.o. | Mean Blood Pressure reduction of -14.05 mmHg | |

| Congestive Heart Failure (Canine) | 10 µg/kg/min, IV | Reduced Mean Arterial Pressure (113 to 94 mmHg) | |

| Increased Cardiac Output (2.1 to 2.3 L/min) | |||

| Fetal Lambs | 2.5 mg, IV | Decreased Pulmonary Vascular Resistance by 75% |

| Hypertensive Rats (L-NAME) | 1 and 3 mg/kg, IM (3 days) | Improved aortic relaxation, no significant MAP change | |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacodynamic data. The following sections outline core experimental protocols.

This assay quantifies the direct effect of the agonist on purified sGC enzyme activity by measuring the conversion of [α-³²P]GTP to [³²P]cGMP.

Protocol Steps:

-

Enzyme Preparation: Use purified human recombinant sGC expressed in a suitable system (e.g., baculovirus-infected Sf9 insect cells).

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM TEA-HCl, pH 7.4) containing 0.5 mM MgCl₂, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases, and 0.25 mM GTP spiked with [α-³²P]GTP.

-

Incubation: Add purified sGC enzyme to the reaction mixture. Add this compound at various concentrations (e.g., 1 nM to 100 µM). Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding a stopping solution (e.g., 125 mM zinc acetate followed by 140 mM sodium carbonate) to precipitate the remaining GTP.

-

Separation: Separate the product, [³²P]cGMP, from the unreacted [α-³²P]GTP using column chromatography (e.g., neutral alumina columns).

-

Quantification: Measure the radioactivity of the eluted [³²P]cGMP using liquid scintillation counting. Calculate the specific activity (pmol cGMP/min/mg protein) and determine EC₅₀ values.

Figure 2: Workflow for an in vitro sGC enzyme activity assay.

This assay measures the ability of the agonist to increase intracellular cGMP levels in a whole-cell context.

Protocol Steps:

-

Cell Culture: Plate cells known to express sGC (e.g., A7r5 rat aortic smooth muscle cells, CHO cells) in 96-well plates and grow to confluence.

-

Pre-incubation: Aspirate the culture medium and pre-incubate the cells in a buffer (e.g., Krebs-Ringer Bicarbonate Buffer) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20-30 minutes at 37°C to prevent cGMP degradation.

-

Stimulation: Add this compound at various concentrations to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation by aspirating the buffer and adding a lysis buffer (e.g., 0.1 M HCl) to the cells. Incubate for 10-20 minutes to ensure complete lysis.

-

Quantification: Collect the cell lysates. Measure the cGMP concentration in the lysates using a commercially available cGMP competitive enzyme immunoassay (EIA) or ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize cGMP concentrations to protein content in each well. Plot the concentration-response curve and calculate the EC₅₀.

This assay assesses the functional consequence of sGC activation by measuring the relaxation of pre-constricted arterial tissue.

Protocol Steps:

-

Tissue Preparation: Humanely euthanize a laboratory animal (e.g., rat or rabbit) and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 1-2 mm in width.

-

Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration and Contraction: Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for 60-90 minutes. Induce a stable contraction using a vasoconstrictor agent like Phenylephrine (e.g., 1 µM).

-

Drug Addition: Once a stable contractile plateau is reached, add this compound to the organ bath in a cumulative, concentration-dependent manner.

-

Measurement: Record the changes in isometric tension. Express the relaxation at each concentration as a percentage of the pre-contraction induced by Phenylephrine.

-

Data Analysis: Plot the concentration-response curve and calculate the IC₅₀ or EC₅₀ for vasorelaxation.

Figure 3: Logical flow from target engagement to physiological effect.

Conclusion

This compound (as represented by BAY 41-2272) is a potent, NO-independent sGC stimulator with significant pharmacodynamic effects on the cardiovascular system. Its ability to robustly increase cGMP production leads to vasodilation, anti-platelet activity, and potential anti-proliferative and anti-fibrotic effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers engaged in the study and development of novel sGC-targeting therapeutics.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assay Development of sGC Agonist 2

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of a cell-based assay to characterize a novel soluble guanylate cyclase (sGC) agonist, herein referred to as "sGC Agonist 2." These guidelines are intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2] As a heterodimeric protein containing a heme prosthetic group, sGC functions as the primary receptor for endogenous NO.[3][4] Upon NO binding, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[3] This elevation in intracellular cGMP levels activates downstream effectors such as protein kinase G (PKG), cyclic nucleotide-gated ion channels, and phosphodiesterases (PDEs), leading to a variety of physiological responses including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.

Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of several cardiovascular and pulmonary diseases, including hypertension, heart failure, and pulmonary arterial hypertension. Consequently, sGC has emerged as a promising therapeutic target. Pharmacological modulators of sGC, such as sGC agonists, offer a potential therapeutic strategy to restore signaling in diseased states. This document outlines the development of a cell-based assay to identify and characterize the activity of a novel sGC agonist, "this compound."

sGC Signaling Pathway

The canonical NO-sGC-cGMP signaling pathway begins with the synthesis of NO by nitric oxide synthases (NOS). NO, a gaseous signaling molecule, diffuses into target cells and binds to the ferrous heme iron of sGC. This binding event induces a conformational change in sGC, leading to a several hundred-fold increase in its enzymatic activity. The resulting rise in intracellular cGMP concentration modulates the activity of downstream targets to elicit a physiological response. The pathway is tightly regulated, in part, by phosphodiesterases (PDEs) which hydrolyze cGMP to GMP, terminating the signal.

Experimental Workflow for this compound Characterization

The following workflow outlines the key steps in the cell-based characterization of "this compound." The process begins with the selection and preparation of a suitable cell line, followed by compound treatment, and culminates in the quantification of cGMP and analysis of downstream signaling events.

Protocols

Protocol 1: cGMP Quantification using Competitive ELISA

This protocol describes the measurement of intracellular cGMP levels in response to "this compound" using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Cell line expressing sGC (e.g., Chinese Hamster Ovary cells stably expressing sGC subunits, or primary rat aortic smooth muscle cells).

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

-

Cell lysis buffer.

-

Commercially available cGMP ELISA kit.

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh culture medium.

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight at 37°C in a humidified CO2 incubator.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in assay buffer to generate a range of concentrations for the dose-response curve. Include a vehicle control.

-

-

Assay:

-

Gently aspirate the culture medium from the wells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 15-30 minutes at 37°C. This step is recommended to prevent cGMP degradation and amplify the signal.

-

Add the prepared dilutions of this compound to the respective wells.

-

Incubate the plate for the desired time (e.g., 10-30 minutes) at 37°C.

-

Aspirate the assay buffer and lyse the cells by adding cell lysis buffer provided in the cGMP ELISA kit.

-

Incubate for 10-20 minutes at room temperature with gentle shaking.

-

-

cGMP Measurement:

-

Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves:

-

Adding cell lysates and standards to the antibody-coated microplate.

-

Adding the cGMP-enzyme conjugate.

-

Incubating for a specified time.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution for color development.

-

Stopping the reaction and measuring the absorbance at 450 nm.

-

-

-

Data Analysis:

-

Calculate the cGMP concentration in each sample based on the standard curve generated from the cGMP standards.

-

Plot the cGMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and the maximum response (Emax).

-

Data Presentation

The quantitative data from the cell-based assay should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Representative Data for this compound Activity

| Compound | EC50 (nM) | Emax (% of Control) | Hill Slope |

| This compound | 25.3 | 1520 | 1.1 |

| Positive Control (e.g., BAY 41-2272) | 55.8 | 1480 | 1.0 |

| Vehicle (DMSO) | N/A | 100 | N/A |

EC50 and Emax values are determined from a four-parameter logistic fit of the dose-response curve. Data are representative and may vary depending on the cell line and assay conditions.

Troubleshooting

Table 2: Common Issues and Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Ensure a homogenous cell suspension before seeding; Use calibrated pipettes and proper technique; Avoid using the outer wells of the plate or fill them with PBS. |

| Low or no signal | Low sGC expression in cells; Inactive compound; Degradation of cGMP. | Use a cell line with confirmed sGC expression; Verify compound integrity; Ensure the PDE inhibitor is active and used at an appropriate concentration. |

| High background signal | Endogenous sGC activity; Non-specific binding in ELISA. | Optimize cell seeding density and incubation times; Ensure proper washing steps during the ELISA procedure as per the kit's protocol. |

| Inconsistent standard curve | Improper dilution of standards; Errors in pipetting; Inappropriate storage of kit components. | Prepare fresh standards for each assay; Use precise pipetting techniques; Store all kit components at the recommended temperatures. |

Conclusion

The protocols and guidelines presented here provide a robust framework for the development and execution of a cell-based assay to characterize novel sGC agonists like "this compound." By accurately quantifying intracellular cGMP levels, researchers can determine the potency and efficacy of new chemical entities, facilitating the identification and optimization of lead candidates for further drug development. Careful attention to experimental detail and adherence to the outlined protocols will ensure the generation of high-quality, reproducible data.

References

- 1. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the nitric oxide-soluble guanylyl cyclase pathway in obstructive airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiological activation and deactivation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble guanylyl cyclase - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Soluble Guanylate Cyclase (sGC) Agonists in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of soluble guanylate cyclase (sGC) agonists in mice, intended for preclinical research in cardiovascular, metabolic, renal, and inflammatory diseases. The protocols and data presented are synthesized from various studies and are intended to serve as a guide for researchers initiating in vivo experiments with this class of compounds.

Introduction to sGC Agonists

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2] Upon activation, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including vasodilation, inhibition of smooth muscle proliferation, and platelet aggregation.[1][2][3]

There are two main classes of sGC agonists that directly target and activate the sGC enzyme:

-

sGC Stimulators: These compounds, such as riociguat and vericiguat, act on the reduced (ferrous) form of the sGC heme group. They work synergistically with endogenous NO to enhance cGMP production.

-

sGC Activators: This class of drugs, including cinaciguat, can activate sGC even when the heme group is in an oxidized (ferric) state or absent, which is often the case in disease states associated with oxidative stress.

Dosing and Administration of sGC Agonists in Mice

The appropriate dosage and administration route for sGC agonists in mice can vary depending on the specific compound, the disease model, and the desired therapeutic effect. The following tables summarize reported dosing regimens for several sGC agonists in mice.

Table 1: Dosing Regimens of sGC Agonists in Mice

| Compound (Class) | Dose | Administration Route | Mouse Model | Reference |

| BAY 41-2272 (Stimulator) | 10 mg/kg/day | Oral gavage | Hypoxia-induced pulmonary hypertension | |

| BAY 58-2667 (Activator) | 10 mg/kg/day | Oral gavage | Hypoxia-induced pulmonary hypertension | |

| BAY 60-2770 (Activator) | 10 mg/kg/day | Oral gavage | Spinal cord injury | |

| Riociguat (Stimulator) | 20 mg/kg | Oral gavage | Acute lung injury | |

| Vericiguat (Stimulator) | 3 mg/kg | Intravenous | Myocardial ischemia-reperfusion injury | |

| Olinciguat (Stimulator) | 10 mg/kg | Oral gavage | Vascular inflammation (TNFα-induced) |

Table 2: Pharmacokinetic Parameters of Selected sGC Agonists

| Compound | Dose | Administration Route | Thalf | Species | Reference |

| BGA002 | 5 mg/kg | Intravenous | ~2 hours | Mouse | |

| BGA002 | 5 mg/kg | Subcutaneous | ~3 hours | Mouse | |

| Pyrazole-pyrimidines | Not specified | Oral | >7 hours | Rat/Dog |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of sGC agonists and a typical experimental workflow for their in vivo administration in mice.

Caption: Signaling pathway of sGC stimulators and activators.

Caption: General experimental workflow for in vivo studies.

Experimental Protocols

Protocol 1: Oral Gavage Administration of an sGC Agonist in a Mouse Model of Hypoxia-Induced Pulmonary Hypertension

This protocol is adapted from studies investigating the effects of sGC agonists on pulmonary hypertension.

Materials:

-

sGC agonist (e.g., BAY 41-2272)

-

Vehicle (e.g., 3% Methylcellulose)

-

Oral gavage needles (20-22 gauge, curved)

-

1 mL syringes

-

Animal balance

-

Hypoxic chamber (10% O₂)

-

Male C57BL/6 mice

Procedure:

-

Animal Acclimatization: Acclimatize male C57BL/6 mice to standard housing conditions for at least one week.

-

Induction of Pulmonary Hypertension: Place mice in a hypoxic chamber with 10% oxygen for 21 days to induce pulmonary hypertension.

-

Drug Preparation: Prepare a suspension of the sGC agonist in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered as 0.2 mL). Vortex thoroughly before each use.

-

Group Allocation: Randomly divide the mice into a vehicle control group and a treatment group.

-

Administration:

-

From day 21 to day 35, administer the sGC agonist or vehicle once daily via oral gavage.

-

Gently restrain the mouse and insert the gavage needle over the tongue into the esophagus.

-

Slowly dispense the solution.

-

Monitor the animal for any signs of distress.

-

-

Hemodynamic Measurements: At the end of the treatment period, measure right ventricular systolic pressure (RVSP) to assess the severity of pulmonary hypertension.

-

Tissue Collection: Euthanize the mice and collect heart and lung tissues for further analysis (e.g., right ventricular hypertrophy, histology).

Protocol 2: Intravenous Administration of an sGC Agonist in a Mouse Model of Myocardial Ischemia-Reperfusion Injury

This protocol is based on studies evaluating the protective effects of sGC agonists in cardiac injury models.

Materials:

-

sGC agonist (e.g., Vericiguat)

-

Sterile saline

-

Surgical instruments for myocardial ischemia-reperfusion surgery

-

Anesthesia (e.g., isoflurane)

-

30-gauge needles and 1 mL syringes

-

Echocardiography system

-

Male C57BL/6 mice

Procedure:

-

Animal Preparation: Anesthetize the mouse and perform a thoracotomy to expose the heart.

-

Induction of Myocardial Ischemia: Ligate the left anterior descending (LAD) coronary artery for a defined period (e.g., 30 minutes) to induce ischemia.

-

Drug Preparation: Dissolve the sGC agonist in sterile saline to the desired concentration.

-

Administration:

-

Two minutes before releasing the ligature to initiate reperfusion, administer the sGC agonist or vehicle via intravenous injection (e.g., tail vein).

-

-

Reperfusion: Release the ligature to allow blood flow to resume.

-

Closure and Recovery: Close the chest cavity and allow the animal to recover.

-

Functional Assessment: Perform echocardiography at various time points post-reperfusion to assess cardiac function.

-

Infarct Size Measurement: At the end of the study, euthanize the mice and stain the heart with triphenyltetrazolium chloride (TTC) to measure the infarct size.

Considerations for Experimental Design

-

Vehicle Selection: The choice of vehicle is crucial and should be non-toxic and inert. Common vehicles for oral administration include methylcellulose and polyethylene glycol. For intravenous administration, sterile saline is typically used.

-

Pharmacokinetics: The pharmacokinetic profile of the specific sGC agonist should be considered to determine the optimal dosing frequency. Some newer compounds have longer half-lives, allowing for once-daily dosing.

-

Dose-Response Studies: It is recommended to perform a dose-finding study to determine the most effective and well-tolerated dose for the specific animal model and endpoint of interest.

-

Blood Pressure Monitoring: sGC agonists are potent vasodilators and can cause hypotension. Therefore, it is important to monitor blood pressure, especially during initial dose-ranging studies.

-

Control Groups: Appropriate control groups, including a vehicle-treated group, are essential for interpreting the results accurately.

These application notes and protocols provide a foundation for researchers working with sGC agonists in mice. It is important to adapt these guidelines to the specific research question and to consult the relevant literature for detailed information on the chosen compound and disease model.

References

- 1. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Decoding signaling mechanisms: unraveling the targets of guanylate cyclase agonists in cardiovascular and digestive diseases [frontiersin.org]

Application Notes and Protocols for SGC Agonist 2 in Isolated Organ Bath Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of a soluble guanylate cyclase (sGC) agonist, referred to as SGC Agonist 2, in isolated organ bath experiments. This guide is intended for researchers in pharmacology, physiology, and drug development who are investigating the effects of sGC agonists on smooth muscle contractility.

Introduction

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway.[1][2][3] Upon activation by NO, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological responses, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[1][2]

SGC agonists are a class of pharmacological compounds that directly activate sGC, leading to increased cGMP production. These agonists are categorized into two main classes:

-

sGC Stimulators: These compounds, such as YC-1 and BAY 41-2272, stimulate sGC activity in a heme-dependent manner and act synergistically with NO. They are more effective on the reduced (ferrous) form of the sGC heme iron.

-

sGC Activators: These compounds, like cinaciguat, activate sGC when the heme group is oxidized or absent.

This protocol provides a framework for characterizing the effects of "this compound" on isolated tissue preparations, a critical step in preclinical drug development. Isolated organ bath experiments allow for the quantitative analysis of a compound's potency and efficacy in a controlled ex vivo environment.

Signaling Pathway of SGC Agonists

The diagram below illustrates the signaling cascade initiated by the activation of soluble guanylate cyclase.

Caption: Signaling pathway of SGC activation.

Experimental Workflow

The following diagram outlines the major steps involved in conducting an isolated organ bath experiment with this compound.

Caption: Isolated organ bath experimental workflow.

Detailed Experimental Protocols

Materials and Reagents

-

Isolated Tissue: Thoracic aorta from a suitable animal model (e.g., rat, rabbit).

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used. Its composition per liter is:

-

NaCl: 6.9 g

-

KCl: 0.35 g

-

KH₂PO₄: 0.16 g

-

MgSO₄·7H₂O: 0.29 g

-

CaCl₂: 0.28 g

-

NaHCO₃: 2.1 g

-

Glucose: 2.0 g

-

-

Gases: Carbogen (95% O₂ / 5% CO₂).

-

Drugs and Chemicals:

-

This compound (stock solution prepared in a suitable solvent, e.g., DMSO).

-

Vasoconstrictor agent (e.g., Phenylephrine, U46619).

-

Potassium Chloride (KCl) for viability testing.

-

Solvent for this compound (e.g., DMSO). The final bath concentration of the solvent should be kept low (e.g., <0.1%) to avoid non-specific effects.

-

Equipment

-

Isolated Organ Bath System (including water jacketed organ baths, reservoirs, and tubing).

-

Isometric Force Transducers.

-

Data Acquisition System (e.g., PowerLab) and analysis software.

-

Dissection microscope, forceps, and scissors.

-

Carbogen gas cylinder with regulator.

-

Water bath/circulator to maintain temperature (37°C).

Tissue Preparation

-

Euthanize the animal according to institutionally approved ethical guidelines.

-

Carefully dissect the thoracic aorta and place it in cold PSS.

-

Under a dissection microscope, remove adhering connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in length. For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface with a pair of forceps.

Experimental Procedure

-

Setup:

-

Fill the organ bath system with PSS and maintain the temperature at 37°C.

-

Continuously bubble the PSS with carbogen.

-

Calibrate the force transducers according to the manufacturer's instructions.

-

-

Mounting:

-

Suspend each aortic ring between two L-shaped stainless steel hooks in the organ bath chamber filled with PSS.

-

Attach the upper hook to the isometric force transducer.

-

-

Equilibration:

-

Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams for rat aorta).

-

Wash the tissues with fresh PSS every 15-20 minutes during the equilibration period.

-

-

Viability and Contractility Check:

-

Induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to ensure tissue viability.

-

Wash the tissues thoroughly with PSS and allow them to return to baseline tension.

-

-

Pre-contraction:

-

Add a vasoconstrictor (e.g., phenylephrine at a concentration that produces approximately 80% of the maximal contraction, EC₈₀) to the organ bath.

-

Allow the contraction to reach a stable plateau.

-

-

Cumulative Concentration-Response Curve for this compound:

-

Once a stable pre-contraction is achieved, add this compound to the bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 10 µM).

-

Allow the tissue to reach a stable response at each concentration before adding the next.

-

-

Data Acquisition:

-

Record the changes in isometric tension throughout the experiment using the data acquisition system.

-

Data Presentation and Analysis

The relaxation response to this compound is typically expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

Table 1: Raw Data for this compound-Induced Relaxation

| Concentration of this compound (M) | Tension (g) | % Relaxation |

| Baseline | ||

| Pre-contraction | 0 | |

| 1 x 10⁻⁹ | ||

| 1 x 10⁻⁸ | ||

| 1 x 10⁻⁷ | ||

| 1 x 10⁻⁶ | ||

| 1 x 10⁻⁵ |

Table 2: Summary of Pharmacological Parameters

| Compound | EC₅₀ (M) | Eₘₐₓ (% Relaxation) |

| This compound | ||

| Positive Control |

-

EC₅₀ (Half-maximal effective concentration): The concentration of the agonist that produces 50% of the maximal response. This is a measure of the agonist's potency.

-

Eₘₐₓ (Maximum effect): The maximal relaxation response produced by the agonist. This is a measure of the agonist's efficacy.

The data should be plotted as a concentration-response curve (percentage relaxation versus log concentration of this compound). A sigmoidal curve fitting model (e.g., four-parameter logistic regression) can be used to determine the EC₅₀ and Eₘₐₓ values.

Important Considerations

-

Solvent Effects: Always run a vehicle control experiment to ensure that the solvent used to dissolve this compound does not have an effect on the tissue at the concentrations used.

-

Endothelium Integrity: The presence or absence of a functional endothelium can significantly influence the response to some vasoactive agents. The role of the endothelium can be investigated by comparing responses in endothelium-intact and endothelium-denuded preparations.

-

Tachyphylaxis: Repeated exposure to some agonists can lead to a diminished response (tachyphylaxis). The experimental design should account for this possibility.

By following these detailed application notes and protocols, researchers can effectively utilize isolated organ bath experiments to characterize the pharmacological properties of this compound and other novel sGC agonists.

References